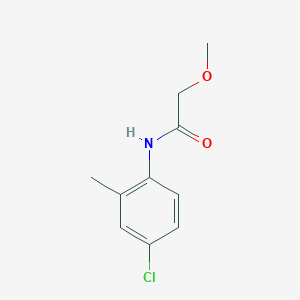![molecular formula C18H15ClO3 B5872590 7-[(3-chlorobenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one](/img/structure/B5872590.png)
7-[(3-chlorobenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-[(3-chlorobenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one, also known as Clomazone, is a herbicide that is widely used to control weeds in various crops such as soybeans, cotton, and peanuts. Clomazone belongs to the family of isoxazoles and is known for its selective activity against broadleaf weeds. In recent years, Clomazone has gained significant attention from researchers due to its potential applications in various scientific fields.
作用机制
The mechanism of action of 7-[(3-chlorobenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one involves the inhibition of the biosynthesis of carotenoids in plants. Carotenoids are essential pigments that are involved in various physiological processes in plants, including photosynthesis and photoprotection. By inhibiting the biosynthesis of carotenoids, 7-[(3-chlorobenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one disrupts the normal physiological processes in plants, leading to their death.
Biochemical and Physiological Effects:
7-[(3-chlorobenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one has been found to have both biochemical and physiological effects on plants. Biochemically, 7-[(3-chlorobenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one inhibits the activity of the enzyme phytoene desaturase, which is involved in the biosynthesis of carotenoids. Physiologically, 7-[(3-chlorobenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one disrupts the normal physiological processes in plants, leading to their death.
实验室实验的优点和局限性
One of the major advantages of 7-[(3-chlorobenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one is its selectivity against broadleaf weeds. This makes it an ideal herbicide for crops such as soybeans, cotton, and peanuts, where broadleaf weeds are a major problem. However, 7-[(3-chlorobenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one has some limitations when it comes to lab experiments. For example, 7-[(3-chlorobenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one is highly toxic and can be hazardous to handle. Additionally, the synthesis of 7-[(3-chlorobenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one requires specialized equipment and expertise, making it difficult for researchers to obtain the compound.
未来方向
There are several future directions for the research on 7-[(3-chlorobenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one. One of the major areas of research is the development of new herbicides based on the structure of 7-[(3-chlorobenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one. Researchers are also exploring the potential applications of 7-[(3-chlorobenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one in the field of medicine, particularly in the development of new anti-inflammatory and anti-cancer drugs. Additionally, researchers are studying the environmental impact of 7-[(3-chlorobenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one and its potential effects on non-target organisms.
Conclusion:
In conclusion, 7-[(3-chlorobenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one is a herbicide that has gained significant attention from researchers due to its potential applications in various scientific fields. 7-[(3-chlorobenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one has been found to be effective against a wide range of broadleaf weeds, making it a popular choice among farmers. Additionally, 7-[(3-chlorobenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one has anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new drugs. While 7-[(3-chlorobenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one has some limitations when it comes to lab experiments, there are several future directions for research on this compound.
合成方法
7-[(3-chlorobenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one can be synthesized by the reaction of 3,4-dimethylcoumarin with 3-chlorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction takes place in an organic solvent such as acetonitrile or dimethylformamide. The product is then purified by column chromatography to obtain pure 7-[(3-chlorobenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one.
科学研究应用
7-[(3-chlorobenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one has been extensively studied for its potential applications in various scientific fields. One of the major applications of 7-[(3-chlorobenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one is in the field of agriculture, where it is used as a herbicide to control weeds in crops. 7-[(3-chlorobenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one has been found to be effective against a wide range of broadleaf weeds, making it a popular choice among farmers.
In addition to its use in agriculture, 7-[(3-chlorobenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one has also been studied for its potential applications in the field of medicine. Research has shown that 7-[(3-chlorobenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one has anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new drugs.
属性
IUPAC Name |
7-[(3-chlorophenyl)methoxy]-3,4-dimethylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClO3/c1-11-12(2)18(20)22-17-9-15(6-7-16(11)17)21-10-13-4-3-5-14(19)8-13/h3-9H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYAGHNCHSVGMMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OCC3=CC(=CC=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

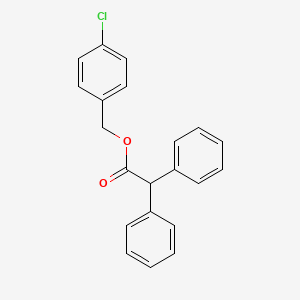
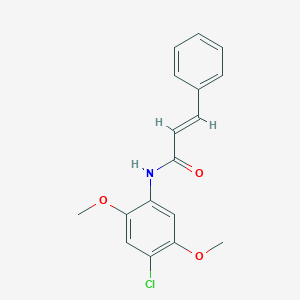
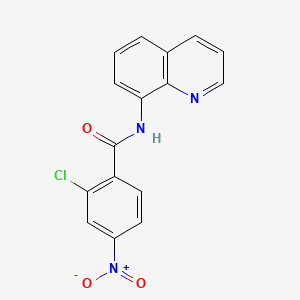

![N'-[(2-naphthylsulfonyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5872538.png)
![2-{4-[(2-fluorophenoxy)acetyl]-1-piperazinyl}pyrimidine](/img/structure/B5872545.png)
![5-(3,4-dimethoxyphenyl)-6-methyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B5872551.png)
![N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-3-fluorobenzamide](/img/structure/B5872552.png)
![4-chloro-3-({[(2-thienylcarbonyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5872561.png)
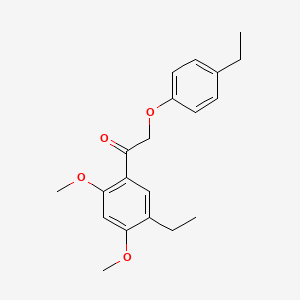
![6-chloro-5,7-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5872577.png)
![N-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propyl]-2-pyridinecarboxamide](/img/structure/B5872588.png)
